molecular formula C24H23N5O2S B12145031 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide

Cat. No.: B12145031
M. Wt: 445.5 g/mol
InChI Key: FPWPOIKSMBSQKY-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide (hereafter referred to as the target compound) features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and an amino group at position 3. The sulfanyl (-S-) linkage at position 3 connects to an acetamide moiety, which is further functionalized with a 4-(benzyloxy)phenyl group. Below, we compare this compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O2S/c1-17-6-5-9-19(14-17)23-27-28-24(29(23)25)32-16-22(30)26-20-10-12-21(13-11-20)31-15-18-7-3-2-4-8-18/h2-14H,15-16,25H2,1H3,(H,26,30)

InChI Key

FPWPOIKSMBSQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Benzyloxyphenyl Moiety: This step involves the coupling of the benzyloxyphenyl group to the triazole-sulfanyl intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Final Acetylation: The final step is the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Core Modifications in Triazole Derivatives

The target compound’s 1,2,4-triazole scaffold is conserved across analogs, but substituent variations significantly influence activity:

Compound ID (Evidence) Substituents at Triazole Positions 4/5 Acetamide-Linked Aryl Group Key Structural Differences
Target Compound 4-amino, 5-(3-methylphenyl) 4-(benzyloxy)phenyl Baseline structure
4-amino, 5-(3,4,5-trimethoxyphenyl) 4-phenoxyphenyl Methoxy groups enhance lipophilicity
4-(3-methylphenyl), 5-[(4-methylphenyl)sulfanylmethyl] 2-(trifluoromethyl)phenyl Trifluoromethyl group (electron-withdrawing)
4-amino, 5-(4-chlorophenyl) 4-phenoxyphenyl Chloro substituent (electron-withdrawing)
4-amino, 5-(2-hydroxyphenyl) 4-nitrophenyl / 4-methoxyphenyl Hydroxy and nitro/methoxy groups
4-allyl, 5-(pyridin-2-yl) 4-(benzyloxy)phenyl Pyridine and allyl substituents

Key Observations :

  • Electron-donating groups (e.g., methyl in the target compound) may improve membrane permeability, while electron-withdrawing groups (e.g., trifluoromethyl in ) enhance binding affinity to polar targets .

Physicochemical Properties

Lipophilicity and Solubility

Compound ID (Evidence) Substituents Calculated logP* Water Solubility (mg/mL)*
Target Compound 3-methylphenyl, benzyloxy 3.8 0.12
Trimethoxyphenyl, phenoxy 4.2 0.07
Trifluoromethylphenyl 4.5 0.04
Nitrophenyl 3.1 0.21

*Data estimated using QSAR models.

  • The benzyloxy group in the target compound contributes to moderate lipophilicity (logP ~3.8), balancing solubility and permeability.
  • Polar groups (e.g., hydroxy in ) reduce logP but improve aqueous solubility .

Enzyme Inhibition and Antimicrobial Activity

Compound ID (Evidence) Biological Activity IC50 / MIC Values Reference Standard
Reverse transcriptase inhibition AM31: Ki = 12 nM Nevirapine (Ki = 120 nM)
Antimicrobial (E. coli) KA3: MIC = 8 µg/mL Ciprofloxacin (MIC = 2 µg/mL)
Antiexudative activity 50% inhibition at 10 mg/kg Diclofenac sodium (8 mg/kg)
Target Compound Not reported in evidence - -

Key Findings :

  • Electron-withdrawing substituents (e.g., nitro in ) correlate with enhanced enzyme inhibition, likely due to stronger target binding .
  • Pyridinyl groups () improve antimicrobial activity by facilitating interactions with bacterial enzymes .

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